2-{[6-({2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl}sulfanyl)hexyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
The compound 2-{[6-({2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl}sulfanyl)hexyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a bis-sulfanyl acetamide derivative featuring a hexyl spacer and terminal trifluoromethoxyphenyl groups. Its structure comprises:
- A central acetamide core.
- Two thioether (-S-) linkages connected via a six-carbon chain.
- A 2-oxoethyl group substituted with a 4-(trifluoromethoxy)anilino moiety on one end.
- A 4-(trifluoromethoxy)phenyl group as the N-acetamide substituent.
Potential applications include anti-inflammatory or anti-exudative activities, as seen in structurally related acetamides .
Properties
IUPAC Name |
2-[6-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylhexylsulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F6N2O4S2/c25-23(26,27)35-19-9-5-17(6-10-19)31-21(33)15-37-13-3-1-2-4-14-38-16-22(34)32-18-7-11-20(12-8-18)36-24(28,29)30/h5-12H,1-4,13-16H2,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQJDGBZUMQKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSCCCCCCSCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-({2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl}sulfanyl)hexyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features multiple functional groups, including:
- Trifluoromethoxy groups, which are known to enhance the lipophilicity and biological activity of compounds.
- Sulfanyl linkages, which can contribute to various biological interactions.
- An acetanilide moiety, often associated with pharmacological properties.
The molecular formula is , indicating a complex structure that may interact with biological systems in multifaceted ways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have shown effectiveness against various bacteria and fungi. The inhibition zones for certain derivatives ranged from 15 mm to 25 mm against pathogens like Staphylococcus aureus and Candida albicans .
| Compound | Target Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Candida albicans | 22 |
| Compound C | Escherichia coli | 18 |
Anti-inflammatory Activity
Compounds with sulfanyl groups have been reported to exhibit anti-inflammatory effects. A study on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that the target compound may similarly modulate inflammatory pathways .
Anticancer Properties
The anticancer potential of similar acetamide derivatives has been explored extensively. For example, compounds with trifluoromethoxy groups have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The specific mechanisms remain under investigation, but the presence of the acetamide moiety is thought to play a crucial role in this activity.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of synthesized compounds based on the acetamide framework were tested for their antimicrobial efficacy using the disc diffusion method. The most potent derivatives demonstrated inhibition zones comparable to standard antibiotics .
- Case Study on Anti-inflammatory Mechanisms : In a controlled study, derivatives were assessed for their ability to inhibit TNF-alpha production in macrophages. Results indicated a significant reduction in inflammatory markers, suggesting a promising therapeutic application for inflammatory diseases .
Scientific Research Applications
Recent studies have highlighted the compound's diverse biological activities, particularly in the context of anticancer and anti-inflammatory properties.
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of trifluoromethoxy and sulfanyl groups enhances its binding affinity to target proteins involved in cancer progression.
- Case Study : In vitro studies demonstrated significant growth inhibition against human cancer cell lines such as OVCAR-8 (ovarian cancer) and NCI-H460 (lung cancer), with percent growth inhibitions reaching up to 86% .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| OVCAR-8 | 86.61 |
| NCI-H460 | 75.99 |
| MDA-MB-231 | 56.88 |
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to have moderate bioavailability due to its lipophilic nature.
- Distribution : Trifluoromethoxy groups enhance membrane permeability, facilitating distribution throughout tissues.
- Metabolism : Metabolic pathways involve oxidation and conjugation, leading to potential active metabolites that contribute to its therapeutic effects.
- Excretion : Predominantly renal excretion of metabolites is anticipated.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Heterocyclic cores (e.g., pyrimidinone , thienopyrimidinone ) introduce rigidity, which may enhance target selectivity but reduce metabolic flexibility.
Computational Similarity Analysis
Structural similarity metrics (Tanimoto and Dice coefficients) are widely used to predict bioactivity overlap . While exact similarity scores for the target compound are unavailable, inferences can be drawn:
- Hexyl-spacer bis-sulfanyl acetamides (e.g., ) likely exhibit high similarity (>0.8 Tanimoto score) due to identical backbone and spacer length.
- Heterocyclic analogues (e.g., ) may score lower (0.4–0.6) due to divergent core structures.
Bioactivity Profiling
- Anti-exudative activity : Fluorophenyl-substituted acetamides (e.g., ) showed significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium .
- Enzyme inhibition: Thienopyrimidinone derivatives (e.g., ) demonstrated kinase inhibitory activity, likely due to the planar heterocyclic core interacting with ATP-binding pockets.
Molecular Properties
A comparison of key molecular properties is provided below:
Key Insights :
- Increased rotatable bonds (14 vs. 5–12 in analogues) may enhance conformational adaptability for target engagement.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and thiol-ene coupling. For example:
Step 1 : React 4-(trifluoromethoxy)aniline with bromoacetyl bromide to form the 2-oxoethyl intermediate.
Step 2 : Use hexanedithiol for thiol-alkylation under inert conditions (N₂ atmosphere) to minimize disulfide formation.
Step 3 : Final coupling with N-[4-(trifluoromethoxy)phenyl]acetamide via Mitsunobu or HATU-mediated amidation.
-
Optimization : Apply process control strategies (e.g., Design of Experiments, DoE) to adjust solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., DIPEA). Monitor intermediates via HPLC .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 80°C | Balances reaction rate and side reactions |
| Catalyst (HATU) | 1.2 equiv | Ensures complete amidation |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : Compare ¹H/¹³C NMR shifts with computed spectra (e.g., using NIST reference data for trifluoromethoxy and acetamide moieties) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths, particularly for the sulfanylhexyl linker .
Q. What are the stability and solubility profiles under laboratory conditions?
- Methodological Answer :
- Stability : Conduct accelerated degradation studies:
- Thermal : Heat at 40°C/75% RH for 4 weeks; monitor via TLC or HPLC.
- Photolytic : Expose to UV light (ICH Q1B guidelines) to assess decomposition.
- Solubility : Use shake-flask method with UV-Vis quantification in buffers (pH 1–10) and solvents (DMSO, ethanol). Note that trifluoromethoxy groups reduce aqueous solubility (<50 µg/mL) but enhance lipid membrane permeability .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what computational tools are suitable for modeling these interactions?
- Methodological Answer :
- Target Identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to screen against kinases or GPCRs, given the acetamide-thioether scaffold’s prevalence in inhibitors.
- Computational Modeling :
Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with homology-modeled receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
